Coumermycin a1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

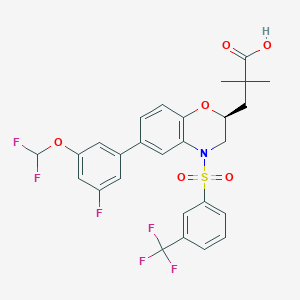

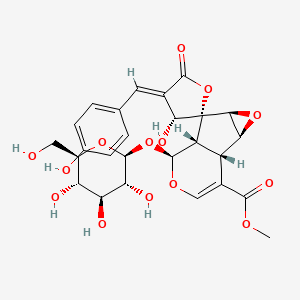

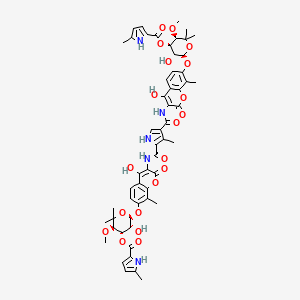

Coumermycin A1 is an aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. It is known for its potent antibacterial and anticancer activities. The compound primarily targets the ATPase site of the DNA gyrase GyrB subunit, inhibiting bacterial DNA replication .

Mechanism of Action

Target of Action

Coumermycin A1 is an aminocoumarin antibiotic . Its primary target is the ATPase site of the DNA gyrase GyrB subunit . DNA gyrase is an essential bacterial enzyme involved in DNA replication, transcription, and recombination .

Mode of Action

This compound inhibits the supercoiling activity of DNA gyrase by binding to the gyrase B domain . This interaction inhibits cell division in bacteria . It has also been used to dimerize a variety of signaling proteins such as Raf1, JAK2, Tyk, and L-selectin .

Biochemical Pathways

The this compound molecule contains two terminal 5-methyl-pyrrole-2-carboxylic acid moieties and one central 3-methylpyrrole-2,4-dicarboxylic acid moiety . The biosynthesis of the terminal moieties has been elucidated in detail, but the pathway leading to the central moiety remains poorly understood . The genes couR1 – couR4 are sufficient to direct the biosynthesis of the central moiety .

Result of Action

The binding of this compound to DNA gyrase inhibits the supercoiling activity of the enzyme, thereby inhibiting bacterial cell division . It also has the ability to dimerize a variety of signaling proteins .

Biochemical Analysis

Biochemical Properties

Coumermycin A1 plays a crucial role in biochemical reactions by inhibiting DNA gyrase, which is vital for bacterial cell division. It interacts with the ATPase site of the DNA gyrase GyrB subunit, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to the cessation of bacterial cell division, making this compound an effective antibacterial agent. Additionally, this compound has been shown to interact with other biomolecules such as topoisomerase IV, further contributing to its antibacterial activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting DNA gyrase, leading to cell death . In mammalian cells, this compound has been found to activate the JAK2/STAT3 signaling pathway, influencing cell signaling, gene expression, and cellular metabolism . This activation can lead to changes in cellular functions such as apoptosis and senescence, particularly in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATPase site of the DNA gyrase GyrB subunit, inhibiting the enzyme’s activity . This binding prevents the ATP-dependent supercoiling of DNA, which is essential for bacterial DNA replication and transcription . Additionally, this compound can inhibit other enzymes involved in DNA metabolism, further contributing to its antibacterial effects . The compound’s ability to activate the JAK2/STAT3 signaling pathway in mammalian cells also highlights its potential therapeutic applications beyond antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory effects on DNA gyrase over extended periods . Its long-term effects on cellular function can include the induction of apoptosis and senescence in cancer cells, as well as potential impacts on cellular metabolism . Studies have also indicated that this compound can degrade over time, which may influence its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA metabolism . Additionally, this compound can influence metabolic flux and metabolite levels in bacterial cells, further contributing to its antibacterial effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in specific cellular compartments is crucial for its antibacterial activity. Studies have shown that this compound can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on DNA gyrase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells . This localization is essential for its activity, as it allows the compound to interact directly with DNA gyrase and other target enzymes. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Coumermycin A1 involves the assembly of two terminal 5-methyl-pyrrole-2-carboxylic acid moieties and one central 3-methylpyrrole-2,4-dicarboxylic acid moiety (CPM). The minimal set of genes required for the generation of the CPM scaffold includes couR1, couR2a, couR2b, couR3, and couR4 . These genes are grouped together in a contiguous 4.7 kb region within the this compound biosynthetic gene cluster. The enzyme CouR3, expressed in Escherichia coli, exhibits ATPase activity .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces rishiriensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Coumermycin A1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Coumermycin A1 has a wide range of scientific research applications:

Chemistry: It is used as a tool to study DNA gyrase activity and to develop new antibiotics.

Biology: This compound is used to investigate DNA replication, transcription, and recombination processes.

Medicine: The compound has shown potential in treating bacterial infections and certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

Novobiocin: Another aminocoumarin antibiotic that inhibits the GyrB subunit of DNA gyrase.

Clorobiocin: Similar to Coumermycin A1, it targets the ATPase site of DNA gyrase.

Uniqueness

This compound is unique due to its dual inhibitory action on bacterial DNA gyrase and heat shock protein 90, making it effective against both bacterial infections and certain cancers .

Properties

CAS No. |

4434-05-3 |

|---|---|

Molecular Formula |

C55H59N5O20 |

Molecular Weight |

1110.1 g/mol |

IUPAC Name |

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |

InChI Key |

WTIJXIZOODAMJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

Isomeric SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coumermycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)